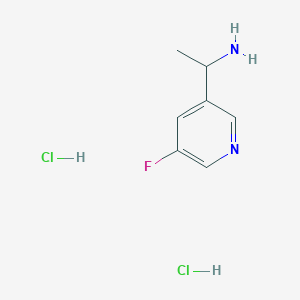

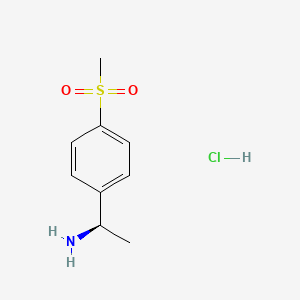

1-(5-Fluoropyridin-3-yl)ethan-1-amine dihydrochloride

Vue d'ensemble

Description

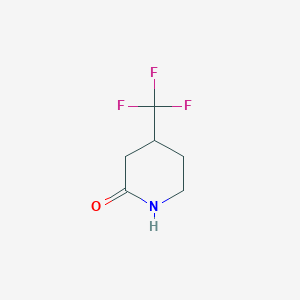

1-(5-Fluoropyridin-3-yl)ethan-1-amine dihydrochloride (FPED) is a chemical compound, specifically a fluorinated amine, that has a wide range of applications in scientific research. FPED acts as a reagent in organic synthesis and can be used in a variety of laboratory experiments. It has a unique structure and properties that make it an ideal compound for a variety of scientific research applications.

Applications De Recherche Scientifique

Chemoselective Amination and Functionalization

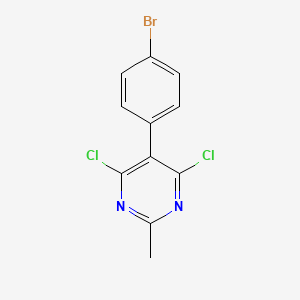

1-(5-Fluoropyridin-3-yl)ethan-1-amine dihydrochloride has significant applications in the field of chemoselective amination and functionalization of halogenated compounds. For instance, Stroup et al. (2007) elucidated the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, showcasing a process where catalytic amination conditions afford exclusive substitution products for secondary amines and primary anilines. This work highlights the compound's role in the selective transformation of halogenated substrates under different reaction conditions, contributing to its utility in organic synthesis and chemical research (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Catalyst-Free Amination

In another facet of its application, the compound demonstrates its potential in catalyst-free amination processes. Abel et al. (2015) investigated catalyst-free reactions of 2-fluoropyridine with amines, revealing how amines lacking secondary alkyl substituents react with 2-fluoropyridine to yield N-(pyridin-2-yl) derivatives. This study underscores the compound's relevance in facilitating amination reactions without the need for a catalyst, marking its importance in the development of more sustainable and cost-effective chemical processes (Abel et al., 2015).

Biochemical Analysis and Crystal Structure

Furthermore, the compound finds its significance in the realm of structural and conformational analysis. Ribet et al. (2005) synthesized a related compound and performed an extensive analysis including NMR and X-ray powder diffraction, to understand its conformational behavior and crystal structure. The insights from this research contribute to a deeper understanding of the structural and physical properties of fluoropyridine derivatives, aiding in the design of new materials and molecules in scientific research (Ribet et al., 2005).

Enzymatic Synthesis in Biotechnology

Moreover, the compound plays a pivotal role in biotechnological applications, as evidenced by the work of Semproli et al. (2020). They reported the covalent immobilization of (S)-selective amine transaminase and its application in the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine. The study not only demonstrates the compound's utility in enzymatic synthesis but also its potential in continuous flow biotransformation, which is crucial for the development of more efficient and environmentally friendly manufacturing processes in the pharmaceutical industry (Semproli et al., 2020).

Propriétés

IUPAC Name |

1-(5-fluoropyridin-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.2ClH/c1-5(9)6-2-7(8)4-10-3-6;;/h2-5H,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUXZTBZBWCGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CN=C1)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Fluoropyridin-3-yl)ethan-1-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1459120.png)

![4-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1459130.png)

![4-Chloro-2-ethylfuro[3,2-c]pyridine](/img/structure/B1459131.png)

![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1459135.png)

![[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1459137.png)